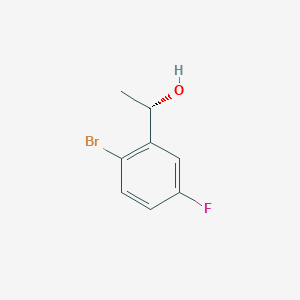

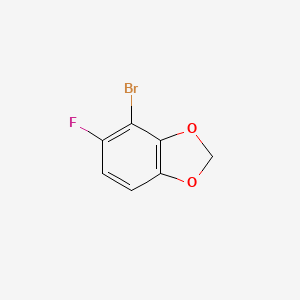

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” is a chemical compound that is available for purchase from various suppliers . It is often used in the field of chemistry for various applications .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom. Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 219.05 . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Key Intermediates

- (1S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, similar to (1S)-1-(2-Bromo-5-fluorophenyl)ethanol, has been synthesized enantiomerically pure for use as a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK in clinical development (Martínez et al., 2010).

Structural Analysis and Crystallography

- X-ray crystallography studies have been conducted on similar compounds, providing insights into their crystalline structure and the formation of intermolecular hydrogen bonds (Percino et al., 2008).

Role in Chiral Recognition and Disease Treatment

- (S)-(–)-1-(4-Fluorophenyl)ethanol, a related compound, is used in studying chiral recognition in molecular complexes and is a component of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment (ChemChemTech, 2022).

Enantioselective Microbial Reduction

- Enantioselective microbial reduction methods have been developed for compounds like (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, yielding high purity and yield, which is significant in pharmaceutical synthesis (Patel et al., 2004).

Spectroscopy Studies

- The effects of fluorine atoms on the conformational landscape of similar compounds have been explored using spectroscopy, aiding in the understanding of molecular interactions and stability (Speranza et al., 2009).

Application in Radiopharmaceuticals

- Fluoroarylketones, closely related to this compound, have been studied for their use as intermediates in radiopharmaceuticals, highlighting their potential in medical imaging and diagnostics (Banks & Hwang, 1994).

Safety and Hazards

“(1S)-1-(2-Bromo-5-fluorophenyl)ethanol” is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary targets of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol are currently unknown. This compound is used as an intermediate in pharmaceutical and organic synthesis . The specific targets and their roles would depend on the final pharmaceutical product that this compound is used to synthesize.

Biochemical Pathways

The specific biochemical pathways affected by This compoundAs an intermediate in pharmaceutical synthesis, the pathways it affects would be determined by the final product it is used to create .

Result of Action

The molecular and cellular effects of This compoundAs an intermediate in pharmaceutical synthesis, its effects would be determined by the final product it is used to create .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundAs an intermediate in pharmaceutical synthesis, these factors would be influenced by the final product it is used to create .

Propriétés

IUPAC Name |

(1S)-1-(2-bromo-5-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHYZKHFROARHA-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)

![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)

![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)

![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)

![3-((4-methoxyphenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2402038.png)

![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)

![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2402044.png)